Traditional C6F5 introduction via hexafluorobenzene demands strong nucleophiles or metal catalysis, limiting substrate scope. Pentafluorophenyl triflate (CAS 60129-85-3) resolves this with its highly labile triflate leaving group.
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Pentafluorophenyl trifluoromethanesulfonate, CAS 60129-85-3, is a specialized organic reagent designed for the efficient transfer of a pentafluorophenyl (C6F5) group to nucleophiles. Its reactivity stems from the synergistic effect of two key structural features: the highly electron-deficient pentafluorophenyl ring, which is susceptible to nucleophilic attack, and the trifluoromethanesulfonate (triflate) moiety, one of the most effective leaving groups known in organic chemistry. This combination renders the molecule a powerful electrophilic pentafluorophenylating agent, enabling reactions under conditions where less activated precursors, such as hexafluorobenzene or pentafluorophenyl halides, would be ineffective. [REFS-1, REFS-2]
Direct substitution of Pentafluorophenyl trifluoromethanesulfonate with more common C6F5 sources is often unfeasible due to fundamental differences in reaction mechanisms and required process conditions. For instance, using pentafluorophenyl bromide or iodide necessitates a switch to transition-metal-catalyzed cross-coupling protocols (e.g., Suzuki, Stille), which require different catalysts, ligands, and bases, and have distinct functional group tolerances. [1] Similarly, employing hexafluorobenzene for nucleophilic aromatic substitution (SNAr) requires significantly harsher conditions or much stronger nucleophiles to achieve fluorine displacement compared to the displacement of the highly labile triflate group. [2] Confusing this reagent with other triflates, such as triflic anhydride (Tf2O), is a critical error, as Tf2O delivers a triflyl (-SO2CF3) group, not a C6F5 group, serving an entirely different synthetic purpose.
Pentafluorophenyl trifluoromethanesulfonate serves as a highly effective promoter in glycosylation reactions, a critical process in pharmaceutical and biological research. Its function is to activate thioglycosyl donors for coupling with glycosyl acceptors. In a comparative study, the activation of a common thioglycoside donor with this reagent proceeded efficiently, showcasing its utility in synthesizing complex oligosaccharides. [1] While direct head-to-head kinetic data with other triflate-based promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under identical conditions is sparse, the successful use of C6F5OTf demonstrates its position among high-reactivity promoters essential for challenging glycosylation steps where milder activators fail. [2]
| Evidence Dimension | Glycosylation Reaction Yield |
| Target Compound Data | Serves as an effective promoter for the activation of thioglycosides. |
| Comparator Or Baseline | Standard promoters like Iodine, TMSOTf, or Iron(III) Trifluoromethanesulfonate. |
| Quantified Difference | Enables glycosylation reactions, positioning it as a high-reactivity alternative to more common but potentially less potent promoters for specific substrates. |
| Conditions | Activation of thioglycoside donors in the presence of glycosyl acceptors and a disarmed scavenger. |
For synthesizing complex carbohydrates or glycoconjugates, selecting a sufficiently powerful promoter is critical to achieving acceptable yields and avoiding decomposition, justifying the procurement of a high-reactivity reagent.
The high electrophilicity of Pentafluorophenyl trifluoromethanesulfonate makes it a crucial precursor for advanced materials where other reagents fail. For example, in the synthesis of perfluoroaryl-azacryptands, its reaction with specific amines proceeds in a 74% yield. [1] This high efficiency in forming C-N bonds with complex, sterically hindered, or electronically deactivated nucleophiles is a significant advantage over using hexafluorobenzene, which would require much more forcing conditions and likely result in lower yields or decomposition. The ability to introduce the C6F5 group under manageable conditions is a key processability benefit.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 74% yield |
| Comparator Or Baseline | Hexafluorobenzene (qualitative comparison) |
| Quantified Difference | Significantly higher expected yield and milder conditions compared to SNAr on hexafluorobenzene. |
| Conditions | Reaction with a diamino polyether in acetonitrile with potassium carbonate. |
For the synthesis of high-value, complex materials, precursor suitability is paramount; using a reagent that provides a high yield in a critical step de-risks the entire synthesis and improves overall process economy.
In the synthesis of radiolabeled compounds, such as PET tracers, maximizing the incorporation of the expensive, short-lived radionuclide is a primary procurement driver. Pentafluorophenyl trifluoromethanesulfonate has been successfully employed as a precursor for [18F]pentafluorophenyl triflate, which is then used in labeling reactions. For instance, the radiofluorination of the target compound to produce the [18F] intermediate proceeds with a radiochemical yield of 60-70%. [1] This high-yield conversion is critical and showcases the compound's suitability as a stable, yet highly activatable, precursor for generating potent electrophilic species for radiolabeling, a performance level not readily achieved with less reactive C6F5 sources.
| Evidence Dimension | Radiochemical Yield (of subsequent step) |
| Target Compound Data | Enables a precursor synthesis with 60-70% radiochemical yield. |
| Comparator Or Baseline | Alternative multi-step routes for introducing [18F]C6F5 groups. |
| Quantified Difference | Provides a high-yield pathway for a critical radiolabeling precursor. |
| Conditions | Nucleophilic [18F]fluoride displacement on a nitrophenyl-activated precursor in DMSO at 160°C. |
For radiopharmaceutical production, the yield of the labeling step directly impacts the final product's specific activity and the process's economic viability, making high-efficiency precursors a mandatory procurement choice.
This reagent is the right choice when activating sterically hindered or electronically deactivated thioglycoside donors in carbohydrate chemistry. Its high reactivity overcomes the limitations of milder promoters, enabling the formation of difficult glycosidic linkages crucial for synthesizing bioactive glycans or glycoconjugates. [1]
For projects requiring the formation of C(aryl)-O, C(aryl)-S, or C(aryl)-N bonds with sensitive or valuable nucleophiles, this compound provides a significant process advantage. It allows the pentafluorophenylation to occur under milder conditions than the corresponding SNAr reaction on hexafluorobenzene, preserving functional groups and improving yields. [2]
In materials science and catalysis, where the electronic properties of the C6F5 group are desired, this reagent serves as a superior building block. Its reliable and high-yield reactivity makes it ideal for multi-step syntheses of complex fluorinated polymers, liquid crystals, or specialized ligands where process robustness is critical. [3]
Irritant